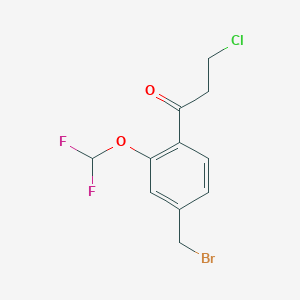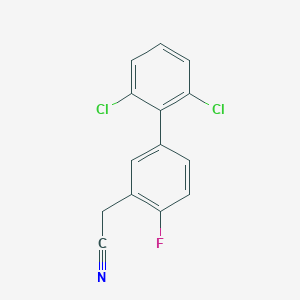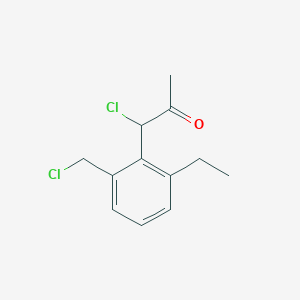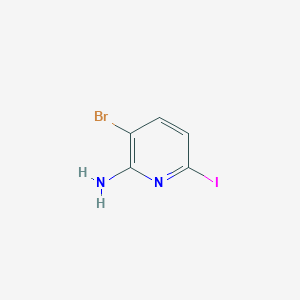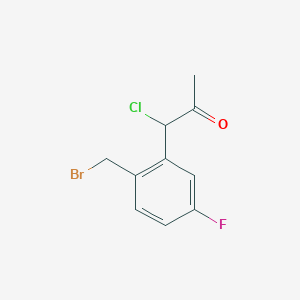
1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by fluorination and chlorination under controlled conditions. For example, a Friedel-Crafts acylation reaction can be used to introduce the acyl group, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-fluorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3 |
Clave InChI |
LSKFDELPEHICKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
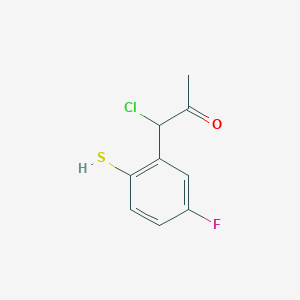
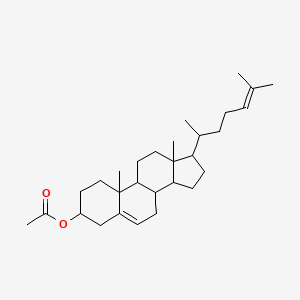
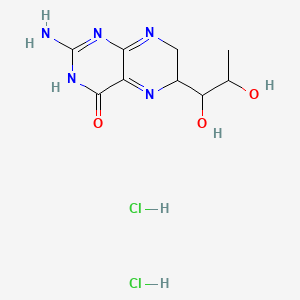


![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)


